Superior Mass Shift Reduces Isotopic Cross-Talk
In LC-ESI-MS single ion monitoring (SIM) mode, imatinib-d8 produces a quantifier ion at m/z 502.3, representing a mass shift of +8 Da from unlabeled imatinib (m/z 494.3), compared to imatinib-d3 which provides only a +3 Da shift (MW 496.6 vs. 493.6 for unlabeled imatinib free base) [1]. Established forensic and bioanalytical guidance from Liu et al. (1995) states that 'analogs of drugs/metabolites that are labeled with three or more deuterium atoms at appropriate positions are considered to be the most effective internal standards,' and that 'these ions should be sufficiently free of interference from the other analyte of the pair (cross-contribution)' [2]. The +8 Da separation of the d8 isotopologue places the internal standard quantifier ion well beyond the M+3 and M+4 natural-abundance isotopologue envelope of imatinib, whereas the +3 Da shift of imatinib-d3 falls within a region where residual overlap with 13C2 and 34S isotopologues of the analyte may contribute measurable cross-signal . This larger mass separation is cited as a key selection factor in the Chinese national standard GB/T 37848-2019, which designates imatinib-[d8] specifically as the reference internal standard for trace-level ID-MS calibration .
| Evidence Dimension | Mass spectrometric separation (Δm/z) between internal standard and unlabeled analyte |
|---|---|
| Target Compound Data | Imatinib-d8: m/z 502.3, mass shift +8.05 Da from imatinib (m/z 494.3); molecular weight 501.65 (free base) / 597.76 (mesylate) |
| Comparator Or Baseline | Imatinib-d3: m/z ~497.3, mass shift +3.02 Da from imatinib; molecular weight 496.62 (Cayman Chemical). Imatinib-d4: m/z ~498.3, mass shift +4.03 Da; molecular weight 497.63 (MedChemExpress). |
| Quantified Difference | Imatinib-d8 provides 5.03 Da greater mass separation than imatinib-d3, and 4.02 Da greater than imatinib-d4, representing a 167% and 100% larger shift, respectively |
| Conditions | LC-ESI-MS, single ion monitoring (SIM) mode; m/z 494.3 for imatinib, m/z 502.3 for D8-imatinib (Iqbal et al., 2011); mass spectrometer: LC-ESI-MS system, C8 column, methanol:0.1% formic acid (70:30) mobile phase |
Why This Matters
A mass shift of +8 Da versus +3 Da reduces the risk of isotopic cross-contribution from the analyte's natural-abundance 13C and 34S isotopologues, improving quantitative accuracy at low analyte concentrations where even minor cross-talk can bias the calculated peak area ratio.
- [1] Iqbal Z, Elliott M, Watson DG, Holyoake T, Jørgensen H. Analysis of imatinib in bone marrow and plasma samples of chronic myeloid leukaemia patients using solid phase extraction LC-ESI-MS. Pak J Pharm Sci. 2011;24(3):285-91. PMID: 21715261. Imatinib was quantified by monitoring ions m/z 494.3 for imatinib and 502.3 for D8-imatinib. View Source
- [2] Liu RH, Foster G, Cone EJ, Kumar SD. Selecting an Appropriate Isotopic Internal Standard for Gas Chromatography/Mass Spectrometry Analysis of Drugs of Abuse—Pentobarbital Example. J Forensic Sci. 1995;40(6):983-989. PMID: 8522930. View Source
